

physical and chemical properties of 4-Bromo-2-chloropyridine

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Compound of Interest

Compound Name: 4-Bromo-2-chloropyridine

Cat. No.: B124038

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An In-depth Technical Guide to **4-Bromo-2-chloropyridine**

Introduction

4-Bromo-2-chloropyridine is a halogenated heterocyclic compound widely utilized as a versatile intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its pyridine ring is substituted with both a bromine and a chlorine atom, enhancing its reactivity for diverse functionalization.[1] This unique structure makes it a valuable reagent in organic synthesis for creating complex molecular architectures, particularly in the development of anti-inflammatory, antimicrobial, and neurological agents.[1] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols, and applications for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The physical and chemical properties of **4-Bromo-2-chloropyridine** are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

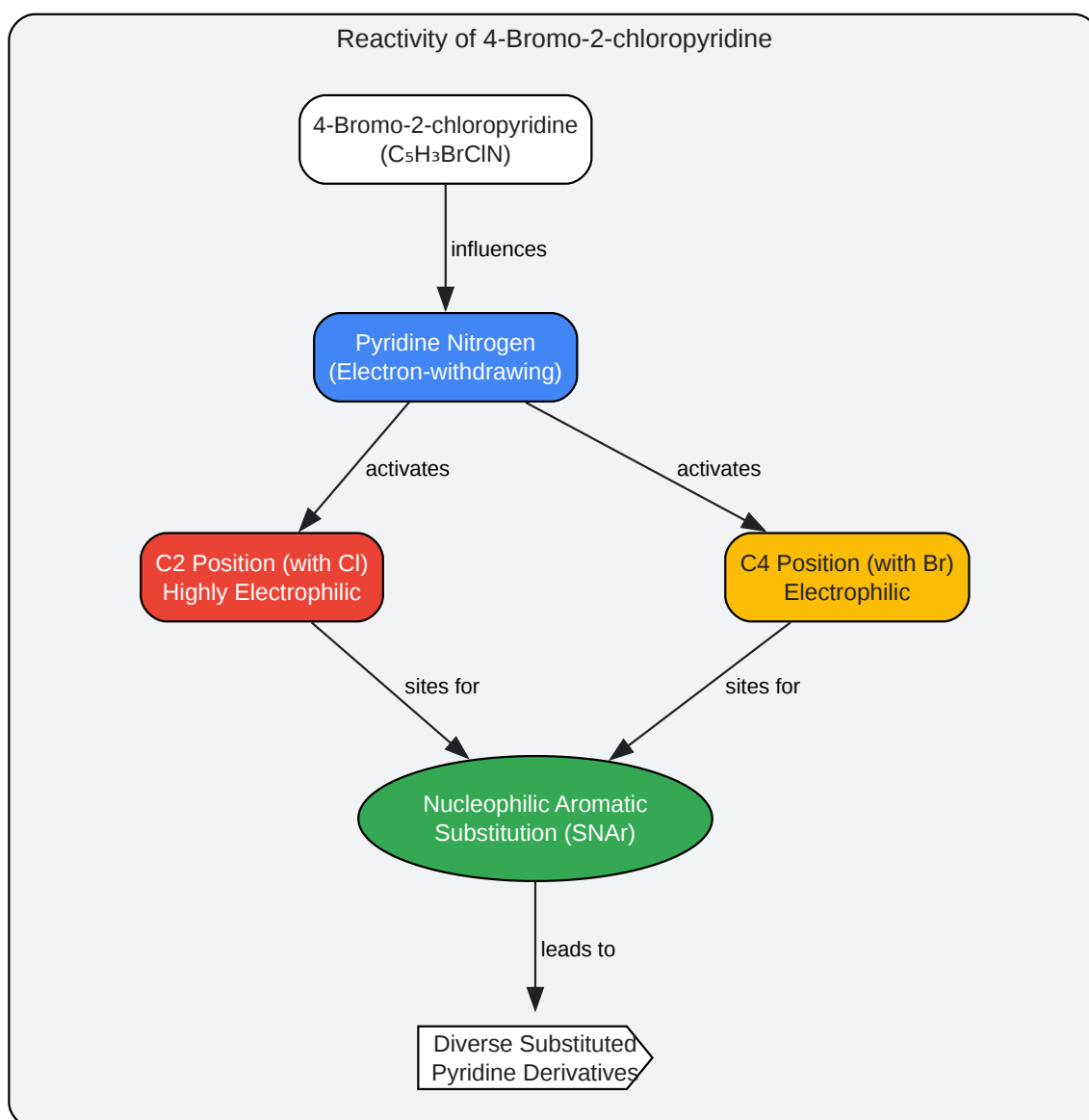
Property	Value	Citations
Molecular Formula	C ₅ H ₃ BrClN	[1][2]
Molecular Weight	192.44 g/mol	[1][2]
CAS Number	73583-37-6	[1][2]
Appearance	Colorless to yellow liquid or low melting solid	[1][3]
Melting Point	18-20 °C, 26-27°C[4]	[4]
Boiling Point	70 °C at 3 mmHg	
Density	1.734 g/mL at 25 °C	[1][5]
Refractive Index (n _{20/D})	1.5900	[1]
Flash Point	104 °C[5], 107 °C	[5]
Purity/Assay	≥92.0% (GC)[6], ≥96.0% (GC)[3], 98%	[3][6]
Storage Conditions	Store at 0-8°C[1], 4°C	[1]
InChI Key	ONHMWUXYIFULDO-UHFFFAOYSA-N	[2]
SMILES	C1=CN=C(C=C1Br)Cl	[2]

Chemical Reactivity and Applications

The reactivity of **4-Bromo-2-chloropyridine** is primarily governed by the electron-withdrawing nature of the nitrogen atom and the two halogen substituents on the pyridine ring. The nitrogen atom makes the carbon atoms at the 2, 4, and 6 positions electrophilic and susceptible to nucleophilic attack.[7][8] This property is fundamental to its role as a key intermediate in organic synthesis.

The presence of two different halogens allows for selective and sequential reactions. The chlorine atom at the 2-position and the bromine atom at the 4-position are both good leaving groups in nucleophilic aromatic substitution (S_NAr) reactions. This dual reactivity enables the

synthesis of a wide range of substituted pyridines by reacting with various nucleophiles such as amines, thiols, and alkoxides.



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Caption: Logical relationship of **4-Bromo-2-chloropyridine**'s structure and reactivity.

Key Applications:

- **Pharmaceutical Synthesis:** It serves as a crucial intermediate in synthesizing pharmaceutical agents, including those for neurological disorders.[\[1\]](#)
- **Agrochemicals:** It is used in the formulation of herbicides and fungicides.[\[1\]](#)
- **Material Science:** The compound is applied in developing advanced materials like polymers and coatings.[\[1\]](#)
- **Organic Chemistry Research:** It acts as a valuable reagent for creating new chemical entities and understanding reaction mechanisms.[\[1\]](#)
- **Biochemical Research:** It is utilized in studying enzyme interactions and metabolic pathways.[\[1\]](#)

Experimental Protocols

Synthesis of 4-Bromo-2-chloropyridine

A common method for synthesizing **4-Bromo-2-chloropyridine** is through a Sandmeyer-type reaction starting from 2-chloro-4-aminopyridine. The following protocol is adapted from literature procedures.[\[9\]](#)

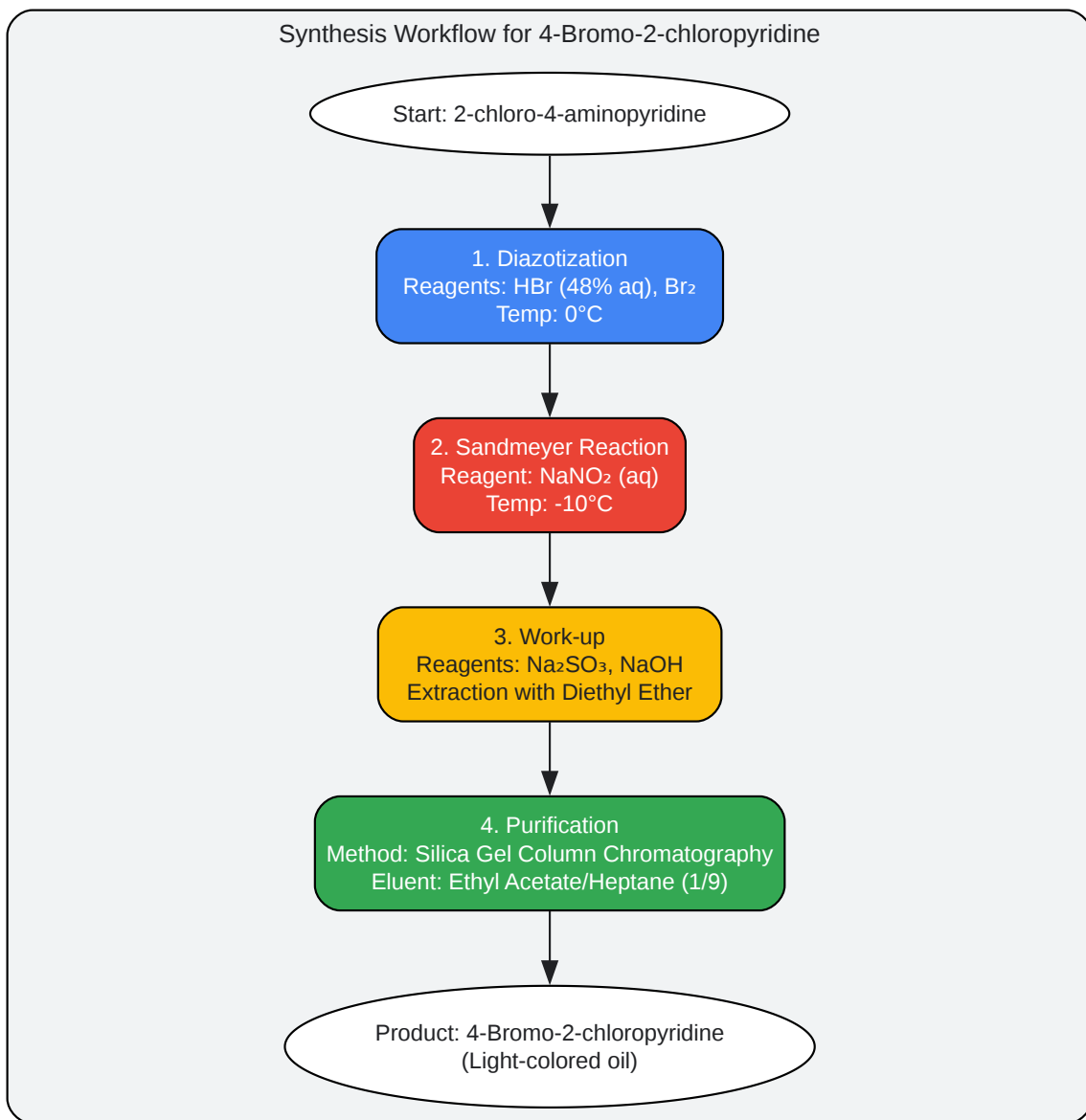
Materials:

- 2-chloro-4-aminopyridine
- 48% aqueous hydrobromic acid (HBr)
- Bromine (Br₂)
- Sodium nitrite (NaNO₂)
- Saturated aqueous sodium sulfite solution
- 35% aqueous sodium hydroxide (NaOH)
- Diethyl ether

- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Eluent: Ethyl acetate/heptane (1/9)

Procedure:

- Diazotization: To 8.9 g (69.2 mmol) of 2-chloro-4-aminopyridine, add 81.5 mL of 48% aqueous hydrobromic acid at 0 °C.
- Bromination: Slowly add 33.4 g (208.75 mmol) of bromine over 10 minutes.
- Sandmeyer Reaction: Cool the mixture to -10°C and add a solution of 10.65 g (154 mmol) of sodium nitrite in 20 mL of water dropwise over 30 minutes.
- Reaction Progression: Continue stirring at -10°C for 10 minutes after addition, then allow the mixture to warm to room temperature and stir for 1.5 hours.
- Work-up:
 - Cool the reaction mixture to 5°C and add saturated aqueous sodium sulfite solution until the solution becomes colorless.
 - Adjust the pH to be alkaline using a 35% sodium hydroxide aqueous solution.
 - Extract the basic aqueous phase twice with diethyl ether.
- Purification:
 - Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate.
 - Purify the resulting yellow oil (13 g) by silica gel column chromatography using an eluent of ethyl acetate/heptane (1/9) to yield the product as a light-colored oily substance (52% yield).[9]



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